The Structure of Lanthionine: A Technical Guide for Researchers
The Structure of Lanthionine: A Technical Guide for Researchers
Abstract: Lanthionine (B1674491) is a non-proteinogenic, sulfur-containing amino acid that serves as a fundamental structural component in a class of ribosomally synthesized and post-translationally modified peptides known as lanthipeptides. Its unique thioether bridge, which cross-links two amino acid residues, imparts significant conformational stability and resistance to proteolysis in these peptides, many of which exhibit potent antimicrobial activity (lantibiotics). This technical guide provides an in-depth examination of the core molecular structure of lanthionine, its critical stereochemical diversity, and its key physicochemical properties. Furthermore, it details the biosynthetic pathways responsible for its formation in nature and presents the experimental methodologies employed for its synthesis, structural elucidation, and stereochemical analysis, making it a valuable resource for researchers in chemistry, biochemistry, and drug development.
Core Molecular Structure
Lanthionine is the monosulfide analog of cystine, characterized by a stable thioether linkage (-S-) connecting the β-carbon atoms of two alanine-like residues. This structure effectively creates an intramolecular cross-link within a peptide chain. The chemical formula for lanthionine is C₆H₁₂N₂O₄S. Its IUPAC name is (2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid for the L-isomer.[1] The thioether bond is a key feature, providing a more stable and non-reducible linkage compared to the disulfide bonds found in cystine, which contributes to the robust nature of lanthipeptides.[2]
Stereochemistry
Lanthionine possesses two chiral centers at the α-carbon of each amino acid residue, leading to the potential for multiple stereoisomers. The specific stereochemistry of the lanthionine bridge is crucial for the three-dimensional structure and, consequently, the biological activity of lanthipeptides.[3] The two primary stereoisomers found in naturally occurring lanthipeptides are:
-
(2S,6R)-Lanthionine (dl-Lan): This diastereomer is formed from the coupling of a D-alanine precursor (derived from L-serine) and an L-cysteine.
-
(2R,6R)-Lanthionine (ll-Lan): This diastereomer is formed from the coupling of an L-alanine precursor (derived from D-serine) and an L-cysteine.
Until recently, the dl configuration was considered the only naturally occurring form. However, the discovery of lanthipeptides containing the ll configuration has expanded the known structural diversity and prompted further investigation into its impact on biological function.[3] A related compound, methyllanthionine (MeLan), is formed from threonine and cysteine residues and also exhibits critical stereoisomerism.[4]
Physicochemical and Structural Properties
The unique structure of lanthionine dictates its physical and chemical properties. These properties are essential for its isolation, characterization, and incorporation into synthetic peptides.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂O₄S |
| Molar Mass | 208.24 g/mol |
| Melting Point | 295-296 °C (with decomposition) |
| IUPAC Name | (2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid |
| SMILES | C(--INVALID-LINK--O)N)SC--INVALID-LINK--O)N |
| pKa (approximate) | ~2.2 (carboxyl groups), ~9.2 (amino groups) |
Note: Specific bond lengths and angles can vary depending on the crystal packing and molecular environment. A representative crystal structure analysis of DL-Lanthionine Monohydrate provides detailed atomic coordinates and bonding information.[5]
Biosynthesis of Lanthionine in Lantibiotics
In nature, lanthionine residues are not incorporated during ribosomal translation. Instead, they are formed through a series of post-translational modifications of a precursor peptide. This process is catalyzed by a dedicated set of enzymes known as lanthipeptide synthetases.
The general biosynthetic pathway involves two key steps:
-
Dehydration: Specific serine (or threonine for methyllanthionine) residues within the core peptide are dehydrated by a dehydratase enzyme (LanB or the dehydratase domain of LanM) to form dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb), respectively.[4]
-
Cyclization: The thiol group of a nearby cysteine residue performs a Michael-type conjugate addition to the α,β-unsaturated dehydroamino acid. This reaction is catalyzed by a cyclase enzyme (LanC or the cyclase domain of LanM), forming the characteristic thioether bridge of lanthionine.[4]
The enzymes responsible for these modifications are grouped into different classes. Class I systems utilize two separate enzymes, a dehydratase (LanB) and a cyclase (LanC). Class II systems employ a single, bifunctional enzyme (LanM) that catalyzes both reactions.[6]
Caption: General pathway for Class I lanthipeptide biosynthesis.
Experimental Protocols
Protocol for Stereochemical Analysis by GC-MS
Determining the precise stereochemistry of lanthionine residues is critical for structure-activity relationship studies. The following protocol, adapted from established methods, details the analysis using chiral gas chromatography-mass spectrometry (GC-MS).[4][6]
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified lanthipeptide.
-
Dissolve the peptide in 3 mL of 6 M hydrochloric acid (HCl) in a sealed, heavy-walled reaction tube.
-
Heat the mixture at 110 °C for 20-24 hours to ensure complete hydrolysis of all peptide bonds.
-
After cooling to room temperature, dry the sample completely under a stream of nitrogen gas or using a centrifugal evaporator.
-
-
Amino Acid Derivatization:
-
Prepare a 3 M HCl solution in methanol (B129727) by slowly adding 1.5 mL of acetyl chloride to 5 mL of ice-chilled methanol.
-
Add the acidic methanol solution to the dried hydrolysate and heat at 100 °C for 1 hour to form methyl esters. Dry the sample again under nitrogen.
-
Add 1 mL of dichloromethane (B109758) and 250 µL of trifluoroacetic anhydride (B1165640) (TFAA) to the sample. Heat at 100 °C for 20 minutes to form trifluoroacetyl derivatives.
-
Dry the sample a final time under nitrogen and reconstitute in a suitable solvent (e.g., methanol or ethyl acetate) for injection.
-
-
Chiral GC-MS Analysis:
-
Instrument: Agilent 7890A GC with a 5975C MS detector or equivalent.[4]
-
Column: A chiral stationary phase column, such as Varian CP-Chirasil-L-Val (25 m × 250 µm × 0.12 µm), is required to separate the stereoisomers.[4]
-
Injection: Use a pulsed split injection at an inlet temperature of 200 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).
-
Oven Program: Begin with an initial temperature of 160 °C held for 5 minutes, followed by a ramp of 3 °C/min to 200 °C.[4]
-
Data Analysis: Compare the retention times of the derivatized amino acids from the sample with those of authentic, synthetically prepared lanthionine stereoisomer standards (dl-Lan and ll-Lan) that have undergone the same derivatization process.[3]
-
Caption: Workflow for the stereochemical analysis of lanthionine.
Protocol for Solid-Phase Synthesis of Lanthionine-Containing Peptides
The incorporation of pre-formed, orthogonally protected lanthionine building blocks is a key strategy in the total synthesis of lantibiotics. The following is a representative protocol for manual Fmoc-based solid-phase peptide synthesis (SPPS).[2][7][8]
-
Resin Preparation:
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for protected fragments) in a suitable reaction vessel.
-
Swell the resin in dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[2]
-
-
First Amino Acid Loading (for Trityl-based resins):
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM.[2]
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Cap any remaining reactive sites on the resin using a solution of DCM/Methanol/DIPEA (e.g., 80:15:5) for 15 minutes.
-
-
Iterative Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of the next Fmoc-amino acid (or the protected lanthionine building block) and a coupling agent (e.g., HATU, HBTU) in DMF. Add 6-8 equivalents of a base like DIPEA. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
(Optional) Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[9]
-
Repeat the elongation cycle for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final elongation cycle, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) for standard side-chain protecting groups).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
-
Conclusion
The structure of lanthionine is central to the function of a diverse and growing class of natural peptides. Its thioether bridge provides a unique combination of conformational constraint and chemical stability that is of significant interest in the field of peptide-based drug design. A thorough understanding of its core structure, stereochemical variations, and the experimental methods used for its synthesis and characterization is essential for researchers aiming to harness the therapeutic potential of lanthipeptides. The continued development of analytical techniques and synthetic methodologies will further enable the exploration and engineering of novel lanthionine-containing molecules with enhanced biological activities.
References
- 1. L-Lanthionine | C6H12N2O4S | CID 98504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate Control in Stereoselective Lanthionine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
